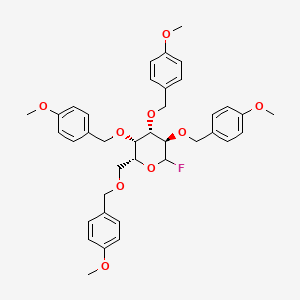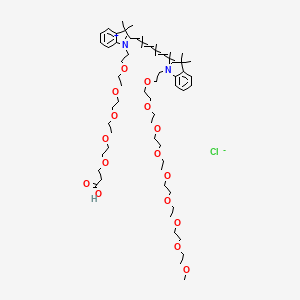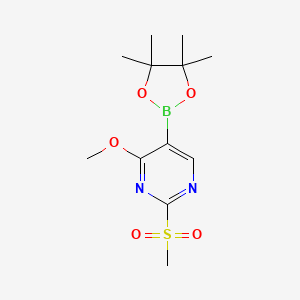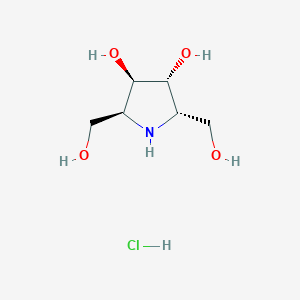
3,4-Dibromo-2-methylquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Dibromo-2-methylquinoline: is a heterocyclic aromatic compound with the molecular formula C10H7Br2N . It is a derivative of quinoline, where the 3rd and 4th positions on the quinoline ring are substituted with bromine atoms, and the 2nd position is substituted with a methyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
One common method for synthesizing 3,4-Dibromo-2-methylquinoline involves the bromination of 2-methylquinoline. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the 3rd and 4th positions .
Industrial Production Methods:
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency .
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: 3,4-Dibromo-2-methylquinoline can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form quinoline N-oxides under specific conditions using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of partially or fully reduced quinoline derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium amide or thiourea in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetic acid or dichloromethane.
Reduction: Lithium aluminum hydride or sodium borohydride in solvents like ether or tetrahydrofuran (THF).
Major Products:
Substitution Products: Amino or thio-substituted quinolines.
Oxidation Products: Quinoline N-oxides.
Reduction Products: Partially or fully reduced quinoline derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
3,4-Dibromo-2-methylquinoline is used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
In medicinal chemistry, this compound derivatives have shown potential as anticancer agents. The compound’s ability to interact with biological targets makes it a valuable scaffold for drug development .
Industry:
The compound is used in the production of dyes, pigments, and other industrial chemicals. Its brominated structure imparts unique properties that are useful in various industrial applications .
Mecanismo De Acción
The mechanism of action of 3,4-Dibromo-2-methylquinoline in biological systems involves its interaction with cellular targets such as enzymes and receptors. The bromine atoms enhance the compound’s ability to form strong interactions with these targets, leading to its biological activity. The exact molecular pathways involved depend on the specific application and target .
Comparación Con Compuestos Similares
- 4,8-Dibromo-2-methylquinoline
- 4,6-Dibromo-2-methylquinoline
- 3,7-Dibromo-4-hydroxyquinoline
- 3,8-Dibromo-4-hydroxyquinoline
Comparison:
3,4-Dibromo-2-methylquinoline is unique due to the specific positioning of the bromine atoms and the methyl group. This unique substitution pattern affects its chemical reactivity and biological activity compared to other dibromoquinoline derivatives.
Propiedades
Fórmula molecular |
C10H7Br2N |
|---|---|
Peso molecular |
300.98 g/mol |
Nombre IUPAC |
3,4-dibromo-2-methylquinoline |
InChI |
InChI=1S/C10H7Br2N/c1-6-9(11)10(12)7-4-2-3-5-8(7)13-6/h2-5H,1H3 |
Clave InChI |
ZNQPRPUNNJOKGR-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=CC=CC=C2C(=C1Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(5R,8R,9R,10R,13R,14R,17R)-17-[(2R,6R)-7-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B11830340.png)
![(1S,11S,14R)-4-(4-methylphenyl)sulfonyl-14-phenyl-4,15-diazatetracyclo[9.5.0.01,15.05,10]hexadeca-5,7,9,12-tetraene](/img/structure/B11830342.png)

![tert-Butyl 3-((1-(2,4-dichlorobenzyl)-1H-benzo[d]imidazol-2-yl)amino)piperidine-1-carboxylate](/img/structure/B11830348.png)


![(2R)-1-(1H-indol-3-yl)-3-[5-(3-methyl-2H-indazol-5-yl)pyridin-3-yl]oxypropan-2-amine](/img/structure/B11830368.png)


![[(1S,3R,4R,5R)-5,7-dihydroxy-3-(hydroxymethyl)-6,6-dimethyl-2-oxabicyclo[3.2.0]heptan-4-yl] acetate](/img/structure/B11830384.png)

